Cas no 1267157-81-2 (2-(cycloheptylamino)-1-phenylethanone)
2-(cycloheptylamino)-1-phenylethanone Chemical and Physical Properties
Names and Identifiers
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- 2-(cycloheptylamino)-1-phenylethanone
- Ethanone, 2-(cycloheptylamino)-1-phenyl-
- 2-(Cycloheptylamino)-1-phenylethan-1-one
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- MDL: MFCD19321026
- Inchi: 1S/C15H21NO/c17-15(13-8-4-3-5-9-13)12-16-14-10-6-1-2-7-11-14/h3-5,8-9,14,16H,1-2,6-7,10-12H2
- InChI Key: ROPDWTSPGSEWEF-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=CC=C1)CNC1CCCCCC1
Experimental Properties
- Density: 1.03±0.1 g/cm3(Predicted)
- Boiling Point: 366.9±25.0 °C(Predicted)
- pka: 7.41±0.20(Predicted)
2-(cycloheptylamino)-1-phenylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C182066-100mg |
2-(cycloheptylamino)-1-phenylethanone |
1267157-81-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C182066-500mg |
2-(cycloheptylamino)-1-phenylethanone |
1267157-81-2 | 500mg |
$ 295.00 | 2022-06-06 | ||
| TRC | C182066-1g |
2-(cycloheptylamino)-1-phenylethanone |
1267157-81-2 | 1g |
$ 475.00 | 2022-06-06 | ||
| Enamine | EN300-235521-0.05g |
2-(cycloheptylamino)-1-phenylethan-1-one |
1267157-81-2 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
| Enamine | EN300-235521-0.1g |
2-(cycloheptylamino)-1-phenylethan-1-one |
1267157-81-2 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
| Enamine | EN300-235521-0.25g |
2-(cycloheptylamino)-1-phenylethan-1-one |
1267157-81-2 | 95% | 0.25g |
$774.0 | 2024-06-19 | |
| Enamine | EN300-235521-0.5g |
2-(cycloheptylamino)-1-phenylethan-1-one |
1267157-81-2 | 95% | 0.5g |
$809.0 | 2024-06-19 | |
| Enamine | EN300-235521-1.0g |
2-(cycloheptylamino)-1-phenylethan-1-one |
1267157-81-2 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
| Enamine | EN300-235521-2.5g |
2-(cycloheptylamino)-1-phenylethan-1-one |
1267157-81-2 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
| Enamine | EN300-235521-5.0g |
2-(cycloheptylamino)-1-phenylethan-1-one |
1267157-81-2 | 95% | 5.0g |
$2443.0 | 2024-06-19 |
2-(cycloheptylamino)-1-phenylethanone Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-(cycloheptylamino)-1-phenylethanone
Comprehensive Overview of 2-(Cycloheptylamino)-1-phenylethanone (CAS No. 1267157-81-2): Properties, Applications, and Industry Insights
The compound 2-(cycloheptylamino)-1-phenylethanone (CAS No. 1267157-81-2) is a specialized organic molecule gaining attention in pharmaceutical and chemical research due to its unique structural features. With a molecular formula of C15H21NO, this ketone-amine hybrid exhibits a cycloheptyl ring linked to a phenylethanone backbone, offering versatile reactivity. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in modulating central nervous system (CNS) targets and enzyme inhibition.
Recent studies highlight the growing demand for novel heterocyclic compounds like 2-(cycloheptylamino)-1-phenylethanone in medicinal chemistry. Its balanced lipophilicity (LogP ~3.2) and moderate molecular weight (231.34 g/mol) make it suitable for blood-brain barrier penetration—a hot topic in neurodegenerative disease research. The seven-membered cycloheptyl moiety introduces conformational flexibility, distinguishing it from more rigid six-membered analogs, which aligns with current trends in structure-activity relationship (SAR) optimization.
From a synthetic perspective, this compound serves as a valuable intermediate for Schiff base formation and reductive amination reactions. Industry patents suggest applications in developing allosteric modulators for G-protein-coupled receptors (GPCRs), addressing frequent search queries like "GPCR drug design 2024" and "flexible ring systems in pharmacology." The phenylethanone segment allows straightforward derivatization at the carbonyl position, enabling combinatorial chemistry approaches—a technique dominating discussions in high-throughput screening (HTS) forums.
Analytical characterization of CAS 1267157-81-2 typically involves HPLC purity analysis (>98%) and LC-MS confirmation, with key spectral features including a strong carbonyl stretch at ~1680 cm⁻¹ in FTIR. Stability studies indicate compatibility with standard storage conditions (2-8°C under inert atmosphere), making it practical for laboratory use. These properties respond to common search terms such as "amine-ketone stability" and "handling air-sensitive intermediates."
The commercial availability of 2-(cycloheptylamino)-1-phenylethanone through specialty chemical suppliers has expanded since 2020, coinciding with rising interest in medium-sized ring systems—a niche frequently explored in "drug discovery trends" publications. Its pricing reflects the complexity of cycloheptylamine precursor synthesis, with current market analyses suggesting increased demand for such scaffolds in fragment-based drug design (FBDD).
Environmental and regulatory profiles show this compound falls outside REACH restricted substances, with biodegradation studies indicating moderate persistence. This data addresses growing concerns about green chemistry in synthetic workflows—a trending topic in academic and industrial circles. Proper handling requires standard organic lab precautions, aligning with OSHA guidelines for non-hazardous intermediates.
Future research directions may explore its utility in photopharmacology—a field gaining traction due to searches for "light-activated drugs." The conformationally mobile cycloheptyl ring could enable unique molecular switching behavior under UV irradiation. Additionally, computational studies predict favorable ADMET properties, making it relevant to "AI-driven drug discovery" discussions.
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